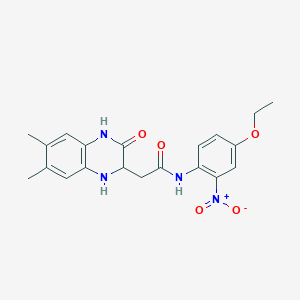

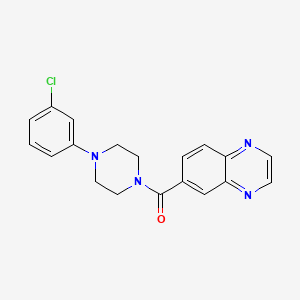

![molecular formula C21H16ClN3O2S B3020156 N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895017-02-4](/img/structure/B3020156.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide" is a benzamide derivative that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups and heterocyclic components. Benzamide derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents . The presence of a pyridine moiety can confer selectivity towards certain biological targets, as seen in the case of N-(Pyridin-3-yl)benzamides, which have been identified as selective inhibitors of human aldosterone synthase (CYP11B2) . Additionally, the chlorobenzo[d]thiazol moiety could contribute to the compound's reactivity and interaction with biological systems, as similar structures have been synthesized and evaluated for their cytotoxic activities .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various routes, often involving the coupling of an amine with a carboxylic acid derivative. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was accomplished from salicylic acid and 4-aminopyridine, with triethylamine acting as a catalyst . Similarly, N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized from heteroaryl-thioureas using phenyliodine(III) bis(trifluoroacetate) as an oxidant in a metal-free oxidative C–S bond formation strategy . These methods highlight the importance of selecting appropriate starting materials and catalysts or oxidants to achieve high yields and regioselectivity in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles . For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative revealed two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . Such structural analyses are crucial for understanding the conformational preferences of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The presence of a pyridine moiety can influence the reactivity and selectivity of the compound in chemical transformations. For instance, N-(pyridin-2-yl)benzo[d]thiazol-2-amines were obtained through an oxidative C–S bond formation, which is a regioselective process . Additionally, the synthesis of cyclic systems in thiadiazolopyridine benzamide derivatives involved a one-pot reaction followed by oxidation and cyclization steps . These reactions demonstrate the versatility of benzamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various analytical techniques. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy are commonly employed to determine polymorphism, thermal stability, and molecular vibrations . For example, two polymorphs of a related benzamide compound were distinguished by their different X-ray powder diffraction patterns and thermal behavior, with one form being thermodynamically more stable than the other . These properties are important for the development of benzamide derivatives as pharmaceutical agents, as they can affect the compound's stability, solubility, and bioavailability.

Wirkmechanismus

Target of Action

Similar compounds have been shown to have antibacterial activity , anti-inflammatory properties , and anti-tubercular activity .

Mode of Action

Compounds with similar structures have been shown to interact with their targets resulting in antibacterial activity , anti-inflammatory properties , and anti-tubercular activity .

Biochemical Pathways

Similar compounds have been shown to inhibit the cyclooxygenase (cox) enzymes , which are involved in the biosynthesis of prostaglandins, lipid compounds that are produced by COX enzymes .

Zukünftige Richtungen

The future directions for research on “N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide” and similar compounds could involve further evaluation of their anti-inflammatory and anti-tubercular activities . Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the biochemical reactions of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to inhibit the proliferation of various types of cells, including cancer cells .

Molecular Mechanism

Benzothiazole derivatives have been reported to inhibit the activity of certain enzymes, potentially through binding interactions .

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-27-17-9-3-2-7-15(17)20(26)25(13-14-6-5-11-23-12-14)21-24-19-16(22)8-4-10-18(19)28-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSLBYOBQWHHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)

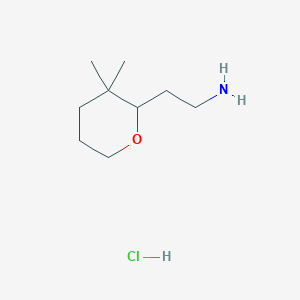

![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)

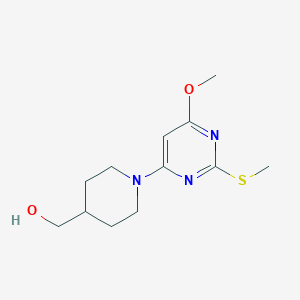

![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)

![2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3020084.png)

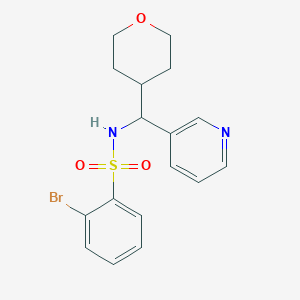

![2,4-dichloro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020090.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3020094.png)